molecular formula C28H23Cl3O2 B14238408 1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene CAS No. 532395-24-7

1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene

Cat. No.: B14238408
CAS No.: 532395-24-7
M. Wt: 497.8 g/mol
InChI Key: DQBVODXSJVINPN-UHFFFAOYSA-N
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Description

1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene is an organochlorine compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple aromatic rings and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Phenols, amines.

Scientific Research Applications

1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, including estrogen receptors. The compound’s structure allows it to mimic or inhibit the action of natural hormones, leading to diverse biological effects .

Comparison with Similar Compounds

    Methoxychlor: An organochlorine compound with similar structural features but different functional groups.

    DDT (Dichlorodiphenyltrichloroethane): Another organochlorine with a similar backbone but different substituents.

    Chlorobenzene: A simpler aromatic compound with chlorine substituents.

Uniqueness: 1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene is unique due to its specific arrangement of methoxy and trichloroethyl groups, which confer distinct chemical and biological properties compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

532395-24-7

Molecular Formula

C28H23Cl3O2

Molecular Weight

497.8 g/mol

IUPAC Name

1-methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene

InChI

InChI=1S/C28H23Cl3O2/c1-32-25-15-11-21(12-16-25)19-3-7-23(8-4-19)27(28(29,30)31)24-9-5-20(6-10-24)22-13-17-26(33-2)18-14-22/h3-18,27H,1-2H3

InChI Key

DQBVODXSJVINPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=C(C=C4)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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